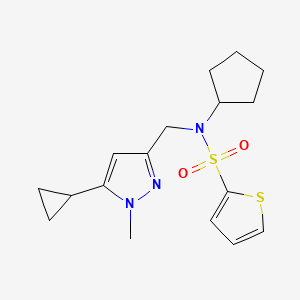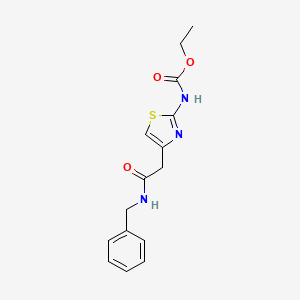![molecular formula C22H14ClFN2O2 B2407346 (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327176-75-9](/img/structure/B2407346.png)
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is also known as CCFP and has been synthesized using various methods.
作用机制
The mechanism of action of CCFP is not fully understood. However, it has been suggested that CCFP inhibits the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. CCFP has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
CCFP has been found to have various biochemical and physiological effects. In vitro studies have shown that CCFP inhibits the growth of cancer cells and induces apoptosis. CCFP has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In vivo studies have shown that CCFP has neuroprotective effects and improves cognitive function.
实验室实验的优点和局限性
CCFP has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and potential applications in various research fields. However, CCFP also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for CCFP research. One possible direction is to investigate the potential applications of CCFP in combination with other drugs or therapies. Another possible direction is to investigate the potential applications of CCFP in other research fields, such as cardiovascular disease research and infectious disease research. Additionally, further studies are needed to fully understand the mechanism of action of CCFP and its potential toxicity.
合成方法
CCFP can be synthesized using various methods, including the one-pot synthesis method, the Suzuki coupling method, and the Schiff base condensation method. The one-pot synthesis method involves the reaction of 5-chloro-2-fluorobenzaldehyde, phenylhydrazine, and 3-acetyl-4-hydroxy-2H-chromen-2-one in the presence of acetic acid and ethanol. The Suzuki coupling method involves the reaction of 5-chloro-2-fluoroboronic acid, phenylboronic acid, and 3-acetyl-4-hydroxy-2H-chromen-2-one in the presence of palladium catalyst and base. The Schiff base condensation method involves the reaction of 5-chloro-2-fluorobenzaldehyde and 3-acetyl-4-hydroxy-2H-chromen-2-one in the presence of phenylhydrazine and acetic acid.
科学研究应用
CCFP has been found to have potential applications in various research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, CCFP has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, CCFP has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disease research, CCFP has been shown to have neuroprotective effects.
属性
IUPAC Name |
2-(5-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O2/c23-15-10-11-18(24)19(13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYWYXSIDFPXCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)

![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)
![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)
![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone](/img/structure/B2407276.png)


![4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine](/img/structure/B2407283.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2407286.png)